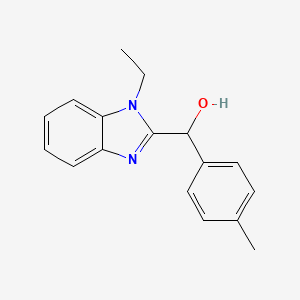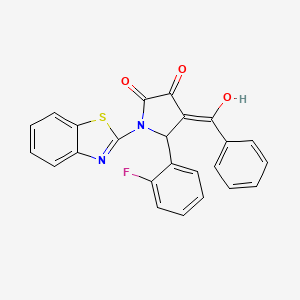
4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
描述
4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BBHPP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
作用机制
4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Additionally, 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been found to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 signaling pathway.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as arthritis and colitis. 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.
实验室实验的优点和局限性
4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits high stability and solubility in various solvents. 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one also exhibits high sensitivity and selectivity towards metal ions, making it a useful fluorescent probe for detecting these ions in biological samples. However, 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one also has some limitations. Its biological effects may vary depending on the cell type and experimental conditions used, and its mechanism of action is not fully understood. Additionally, 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one may exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for research on 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one-based fluorescent probes for detecting metal ions in vivo. Another area of interest is the investigation of 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one's potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one and to determine its potential toxicity and side effects in vivo.
科学研究应用
4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and iron. It has been found to exhibit high sensitivity and selectivity towards these metal ions, making it a promising candidate for use in diagnostic and imaging applications.
属性
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1,5-diphenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c24-17-13-11-16(12-14-17)21(26)19-20(15-7-3-1-4-8-15)25(23(28)22(19)27)18-9-5-2-6-10-18/h1-14,20,26H/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIAOSBTZOGYBE-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B3908280.png)
![9-ethyl-3-{[4-(3-methylbutanoyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3908283.png)
![2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B3908288.png)
![6-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908294.png)
![6-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908306.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3908326.png)
![1,1'-[4-anilino-2-(4-fluorophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-diyl]diethanone](/img/structure/B3908334.png)
![6-[3-(4-fluorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908341.png)
![6-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908356.png)
![6-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908357.png)

![6-[3-cinnamoyl-2-(2,5-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908369.png)
![6-[3-cinnamoyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908373.png)